molecular formula C11H10N2O B3153318 2-Amino-5-phenylpyridin-3-ol CAS No. 756520-40-8

2-Amino-5-phenylpyridin-3-ol

Cat. No. B3153318
Key on ui cas rn: 756520-40-8
M. Wt: 186.21 g/mol
InChI Key: AGMHZPKKMSYUOR-UHFFFAOYSA-N
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Patent
US08785632B2

Procedure details

To a solution of 3-benzyloxy-5-phenyl-pyridin-2-ylamine (Example I-87, 3.27 g, 11.8 mmol) in methanol (30 mL) was added Pd(CH)2 (2.5 g, 2.37 mmol). The mixture was degassed and charged with hydrogen three times, and then stirred under hydrogen balloon for 5 h. The reaction was filtered through a celite pad, washed with methanol, and condensed. After high vacuum dry, 2-amino-5-phenyl-pyridin-3-ol was obtained (2.04 g, 93% yield). MS m/z 187 [M+1].
Quantity
3.27 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(CH)2
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([NH2:21])=[N:11][CH:12]=[C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:14]=1)C1C=CC=CC=1>CO>[NH2:21][C:10]1[C:9]([OH:8])=[CH:14][C:13]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
3.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=C(C1)C1=CC=CC=C1)N
Step Two
Name
Pd(CH)2
Quantity
2.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred under hydrogen balloon for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
charged with hydrogen three times
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a celite pad
WASH
Type
WASH
Details
washed with methanol, and condensed
CUSTOM
Type
CUSTOM
Details
After high vacuum dry

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=NC=C(C=C1O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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